molecular formula C13H11NO3 B3056534 Picolinic acid, 5-(p-tolyloxy)- CAS No. 72133-26-7

Picolinic acid, 5-(p-tolyloxy)-

Cat. No. B3056534
CAS RN: 72133-26-7
M. Wt: 229.23 g/mol
InChI Key: MEZPFPIEWBDABE-UHFFFAOYSA-N
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Description

Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .


Synthesis Analysis

Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) .


Molecular Structure Analysis

The molecular formula of Picolinic acid is C6H5NO2 . The average mass is 123.109 Da and the monoisotopic mass is 123.032028 Da .


Chemical Reactions Analysis

Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity .


Physical And Chemical Properties Analysis

Picolinic acid is a white to tan crystalline solid . It has a melting point of 136 to 138 °C (277 to 280 °F; 409 to 411 K) and is slightly soluble (0.41%) in water .

Mechanism of Action

The mechanism of action of Picolinic acid, 5-(p-tolyloxy)- is not fully understood. However, it has been suggested that Picolinic acid, 5-(p-tolyloxy)- exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Picolinic acid, 5-(p-tolyloxy)- has been shown to inhibit the activity of HDACs, leading to the upregulation of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Picolinic acid, 5-(p-tolyloxy)- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, Picolinic acid, 5-(p-tolyloxy)- has been shown to have neuroprotective effects by reducing oxidative stress and protecting neurons from damage.

Advantages and Limitations for Lab Experiments

Picolinic acid, 5-(p-tolyloxy)- has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, Picolinic acid, 5-(p-tolyloxy)- has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of Picolinic acid, 5-(p-tolyloxy)- in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its effects on normal cells and tissues are not well-characterized.

Future Directions

There are several future directions for the use of Picolinic acid, 5-(p-tolyloxy)- in scientific research. First, further studies are needed to elucidate the mechanism of action of Picolinic acid, 5-(p-tolyloxy)-. Second, more research is needed to determine the effects of Picolinic acid, 5-(p-tolyloxy)- on normal cells and tissues. Third, Picolinic acid, 5-(p-tolyloxy)- could be further developed as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Finally, Picolinic acid, 5-(p-tolyloxy)- could be used as a research tool to study the role of HDACs in various cellular processes.
Conclusion
In conclusion, Picolinic acid, 5-(p-tolyloxy)- is a promising research tool with various applications in scientific research. It has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, it is relatively easy to synthesize and has been found to be relatively safe and well-tolerated in animal studies. However, further studies are needed to elucidate the mechanism of action of Picolinic acid, 5-(p-tolyloxy)- and its effects on normal cells and tissues.

Scientific Research Applications

Picolinic acid, 5-(p-tolyloxy)- has been widely used in scientific research for its various applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Picolinic acid, 5-(p-tolyloxy)- has been used to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, Picolinic acid, 5-(p-tolyloxy)- has been shown to have neuroprotective effects by reducing oxidative stress and protecting neurons from damage.

Safety and Hazards

According to the safety data sheet, Picolinic acid is harmful if swallowed and causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

5-(4-methylphenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-2-4-10(5-3-9)17-11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZPFPIEWBDABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222444
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72133-26-7
Record name Picolinic acid, 5-(p-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylphenoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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